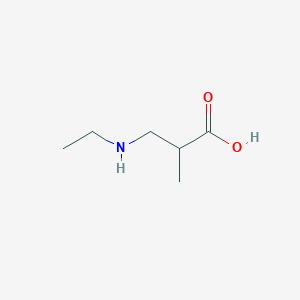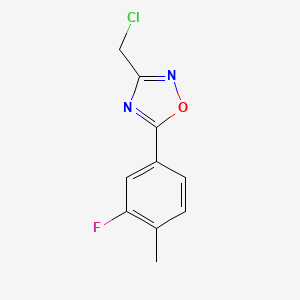![molecular formula C11H21NO B13196561 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety and a cyclopentan-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethylamine with ethylcyclopentanone under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts, such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or THF.
Substitution: Halides, electrophiles in polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to modulation of biological processes. The cyclopropyl and cyclopentan-1-ol moieties contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
[1-(Aminomethyl)cyclopropyl]methanol: Contains a methanol group instead of a cyclopentan-1-ol structure.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol is unique due to its combination of a cyclopropyl group with an aminomethyl moiety and a cyclopentan-1-ol structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9-4-3-5-11(9,13)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3 |
Clave InChI |
ALHKIRFMDPVBRE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC1(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



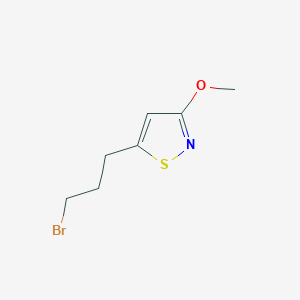
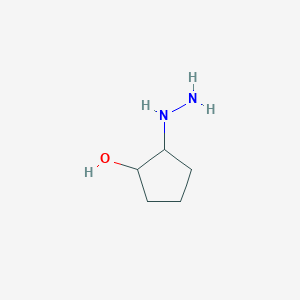
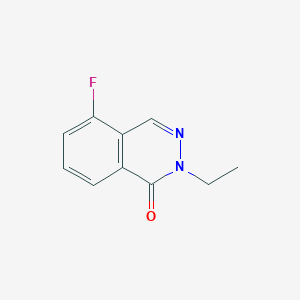
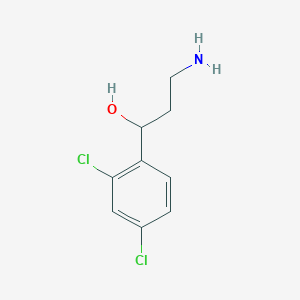
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)


![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
